molecular formula C6H14O2S B7582514 5-Methyl-3-thiahexane-1,6-diol

5-Methyl-3-thiahexane-1,6-diol

Cat. No.: B7582514
M. Wt: 150.24 g/mol
InChI Key: FCYBBCGIQPEFBH-UHFFFAOYSA-N
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Description

5-Methyl-3-thiahexane-1,6-diol is a sulfur-containing organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is chiral, meaning it exists in two mirror-image forms. Its structure includes a thiol group and two hydroxyl groups, making it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-3-thiahexane-1,6-diol can be synthesized using different methods. One common method involves the reaction of 1,6-dibromohexane with sodium thiomethoxide. Another method includes the reaction of 1,6-dibromohexane with sodium sulfide in the presence of potassium carbonate. These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method may depend on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-thiahexane-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiols or alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simpler thiols, alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

5-Methyl-3-thiahexane-1,6-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-thiahexane-1,6-diol involves its interaction with various molecular targets. The thiol group can form disulfide bonds with proteins, affecting their structure and function. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Thiahexane-1,6-diol: Lacks the methyl group at the 5-position.

    5-Methyl-3-thiahexane-1,5-diol: Differs in the position of the hydroxyl groups.

    5-Methyl-3-thiahexane-1,4-diol: Another positional isomer with different hydroxyl group placement.

Uniqueness

5-Methyl-3-thiahexane-1,6-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-hydroxyethylsulfanyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S/c1-6(4-8)5-9-3-2-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYBBCGIQPEFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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